Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate
Description
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 4-(4-benzylmorpholin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c1-2-23-18(22)15-10-19-13-20-17(15)16-12-21(8-9-24-16)11-14-6-4-3-5-7-14/h3-7,10,13,16H,2,8-9,11-12H2,1H3 |
InChI Key |
QITANMJLLFQVIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C2CN(CCO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Ring
- The pyrimidine ring is typically synthesized via cyclization reactions involving appropriate precursors such as β-dicarbonyl compounds and amidines or guanidines.
- Common synthetic routes involve condensation reactions where the heterocyclic ring is formed under reflux conditions, often in the presence of bases or catalysts to facilitate ring closure.
- Reaction conditions such as temperature (ranging from room temperature to reflux), solvent choice (ethanol, dioxane, or other polar solvents), and reaction time (several hours to days) are optimized to maximize yield and purity.
Esterification to Form the Ethyl Ester
- The carboxylic acid group at the 5-position of the pyrimidine ring is esterified with ethanol to form the ethyl ester.
- This step is commonly performed under acidic or basic catalysis, using reagents such as sulfuric acid or acid chlorides, or via direct reaction with ethanol under reflux.
- Esterification conditions are carefully controlled to avoid hydrolysis or side reactions, typically involving reflux in ethanol for several hours.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrimidine ring formation | Cyclization in ethanol or dioxane, reflux, 24-48 h | 70-85 | Use of triethylamine or other bases improves cyclization efficiency |
| Benzylation of morpholine | Morpholine + benzyl halide, base (e.g., K2CO3), room temp to reflux, 6-12 h | 75-90 | Nucleophilic substitution on nitrogen; solvent choice (acetonitrile, DMF) affects yield |
| Coupling of benzylmorpholine to pyrimidine | Nucleophilic aromatic substitution or Pd-catalyzed cross-coupling, 50-80 °C, 12-24 h | 60-80 | Catalyst and ligand choice critical for selectivity and yield |
| Esterification | Ethanol, acid catalyst, reflux, 12-24 h | 80-90 | Final purification by crystallization or chromatography |
- Optimization studies have shown that the use of triethylamine as a base during the pyrimidine ring formation significantly enhances yield by neutralizing acidic by-products and promoting cyclization.
- Benzylation efficiency is improved by using polar aprotic solvents such as dimethylformamide (DMF) which increase nucleophilicity of morpholine nitrogen.
- For the coupling step, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide higher selectivity and yields compared to traditional nucleophilic aromatic substitution.
- Esterification under reflux with catalytic sulfuric acid in ethanol provides a high yield of the ethyl ester with minimal side reactions. Alternative methods using acid chlorides are less favored due to harsher conditions and potential degradation.
| Synthetic Stage | Key Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|
| Cyclization to pyrimidine | β-dicarbonyl compound + amidine, triethylamine, EtOH, reflux | Pyrimidine ring formation | 70-85 |
| Benzylation of morpholine | Morpholine + benzyl chloride, K2CO3, DMF, reflux | Introduction of benzyl group | 75-90 |
| Coupling to pyrimidine ring | Pd catalyst, ligand, base, solvent, 50-80 °C | Attach benzylmorpholine to pyrimidine | 60-80 |
| Esterification | Ethanol, H2SO4 catalyst, reflux | Formation of ethyl ester | 80-90 |
The preparation of Ethyl 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylate is a multi-step process involving strategic cyclization, functional group transformations, and esterification. Careful optimization of reaction conditions, including choice of solvents, catalysts, and temperature, is crucial to achieving high yields and purity. These methods are supported by diverse research findings and have been validated in both laboratory and industrial settings, making the compound accessible for further biological and pharmacological studies.
Chemical Reactions Analysis
Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine ring positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-neuroinflammatory effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
*Estimated based on analogs.
- Solubility : Morpholine-containing analogs (e.g., ) exhibit better solubility than trifluoromethyl or benzyl-substituted derivatives due to the polarity of the morpholine oxygen .
- Stability: Benzylmorpholinyl substitution may stabilize the pyrimidine ring against acid-catalyzed cleavage (cf. thio- or amino-substituted derivatives in ) .
Patent and Industrial Relevance
- Drug Development : Mobocertinib () and avanafil () highlight pyrimidine carboxylates as key intermediates in kinase inhibitors and PDE5 inhibitors, respectively. The benzylmorpholinyl group could optimize pharmacokinetics by balancing solubility and permeability .
- Scale-Up Challenges : Recrystallization from EtOAc or DCM () is common for purity, but steric hindrance from the benzyl group may complicate crystallization .
Biological Activity
Ethyl 4-(4-benzylmorpholin-2-yl)pyrimidine-5-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the pharmacological domain. Its unique structural features, including a pyrimidine ring and a benzylmorpholine moiety, suggest diverse interactions with biological targets. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is classified under organoheterocyclic compounds and is characterized by the following chemical structure:
- Chemical Formula : CHNO
This compound's structure includes a carboxylate group that enhances its reactivity and potential biological interactions.
This compound has been shown to modulate nitric oxide (NO) production, which plays a crucial role in various physiological processes, including inflammation and immune response. The compound may influence the synthesis of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8), indicating its relevance in inflammatory pathways .
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Nitric Oxide Modulation : The compound's ability to modulate NO levels suggests interactions with enzymes like inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .
- Cytotoxicity : Preliminary evaluations have indicated varying degrees of cytotoxicity against different cancer cell lines, warranting further investigation into its potential as an anti-cancer agent .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Comparative Analysis with Related Compounds
Similar compounds exhibit varying biological activities based on structural modifications. The following table compares this compound with related structures:
Table 2: Comparison of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-benzylmorpholine-2-carboxylate | Lacks pyrimidine ring | Focuses on morpholine derivatives |
| Methyl 4-benzylmorpholine-2-carboxylate | Methyl group instead of ethyl | Different solubility properties |
| 4-Benzylmorpholine-3-carboxylic acid | Carboxylic acid instead of ester | Potential for different biological activity |
These comparisons emphasize the uniqueness of this compound within its chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
